N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide
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Description
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.58. The purity is usually 95%.
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Biological Activity
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula for this compound is C24H29N3O2S, with a molecular weight of approximately 423.58 g/mol. The compound features a cyclopropanecarbonyl group attached to a 1,4-diazepane structure, which is linked to a phenylthio and propanamide moiety. Below is a summary of its key molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C24H29N3O2S |
Molecular Weight | 423.58 g/mol |
IUPAC Name | N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide |
LogP | 3.0621 |
Polar Surface Area | 60.963 Ų |
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways and interact with various biological targets.
Anti-Cancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant anti-cancer properties. For instance:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity (e.g., 2 μM for SW480) .
- Mechanism : The compound may inhibit Wnt-dependent transcription pathways, which are crucial in many cancer types .
Neuroprotective Effects
The structural components suggest potential neuroprotective effects:
- Mechanism Exploration : The diazepane ring may interact with neurotransmitter systems or neurotrophic factors, promoting neuronal survival and reducing apoptosis in neuronal models.
Case Studies
Several studies have explored the biological activity of compounds with similar structures:
- Study on Analog Compounds : A study investigated the effects of cyclopropanecarbonyl derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and altered expression of proliferation markers such as Ki67 .
- Neuroprotective Studies : Research on related diazepane derivatives indicated potential benefits in models of neurodegeneration, suggesting that modifications to the cyclopropanecarbonyl structure could enhance neuroprotective properties.
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c28-23(13-18-30-22-5-2-1-3-6-22)25-20-9-11-21(12-10-20)26-14-4-15-27(17-16-26)24(29)19-7-8-19/h1-3,5-6,9-12,19H,4,7-8,13-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYTWZAKMMTHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.